6,7-dimethoxy-4-(3-methylbutylamino)-1H-quinazoline-2-thione
Beschreibung
Its diverse nature makes it a valuable tool for investigating novel reactions and developing innovative technologies.
Eigenschaften
Molekularformel |
C15H21N3O2S |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
6,7-dimethoxy-4-(3-methylbutylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H21N3O2S/c1-9(2)5-6-16-14-10-7-12(19-3)13(20-4)8-11(10)17-15(21)18-14/h7-9H,5-6H2,1-4H3,(H2,16,17,18,21) |
InChI-Schlüssel |
YALOTVIHYAFCNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-4-[(3-methylbutyl)amino]-1,2-dihydroquinazoline-2-thione can be achieved through various synthetic routes. One method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction yields 6,7-dimethoxy-3,4-dihydroisoquinoline, which can be further modified to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-dimethoxy-4-[(3-methylbutyl)amino]-1,2-dihydroquinazoline-2-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydroquinazoline compounds.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-4-[(3-methylbutyl)amino]-1,2-dihydroquinazoline-2-thione is used in scientific research due to its unique properties. . In chemistry, it serves as a valuable tool for investigating novel reactions and developing innovative technologies. In biology and medicine, it may be explored for its potential therapeutic effects and mechanisms of action. Industrial applications could include the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-4-[(3-methylbutyl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is likely to interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other quinazoline derivatives, such as 6,7-dimethoxy-4(3H)-quinazolinone . These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness: Its diverse nature makes it a valuable tool for scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
